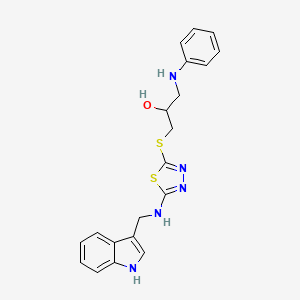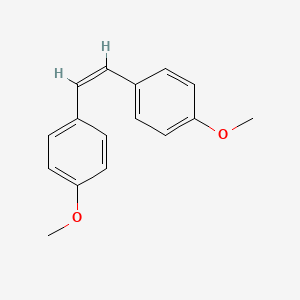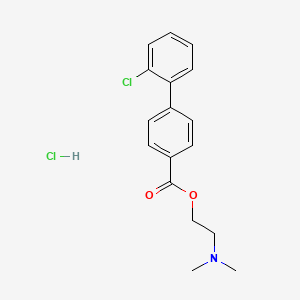
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the piperazine group and the propoxyethyl side chain. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The piperazine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Piperazine derivatives: Commonly used in pharmaceuticals for their therapeutic properties.
Uniqueness
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
87233-76-9 |
|---|---|
Molecular Formula |
C46H64N8O14 |
Molecular Weight |
953.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole |
InChI |
InChI=1S/2C17H26N4O.3C4H4O4/c2*1-3-13-22-14-12-21-16-7-5-4-6-15(16)18-17(21)20-10-8-19(2)9-11-20;3*5-3(6)1-2-4(7)8/h2*4-7H,3,8-14H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChI Key |
CWVYKSWJTGPIEW-VQYXCCSOSA-N |
Isomeric SMILES |
CCCOCCN1C(=NC2=CC=CC=C12)N3CCN(CC3)C.CCCOCCN1C(=NC2=CC=CC=C12)N3CCN(CC3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCOCCN1C2=CC=CC=C2N=C1N3CCN(CC3)C.CCCOCCN1C2=CC=CC=C2N=C1N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


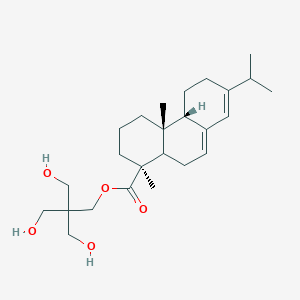

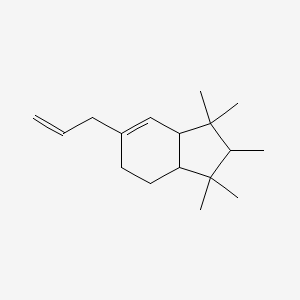
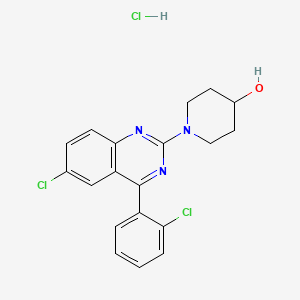
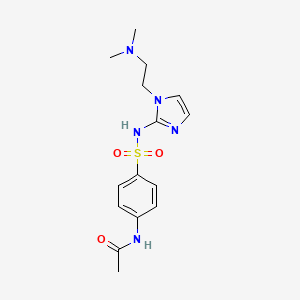
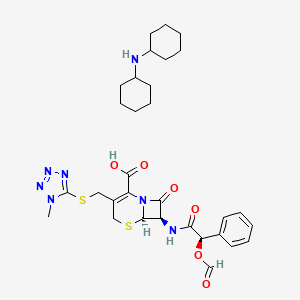
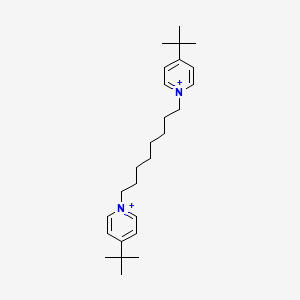

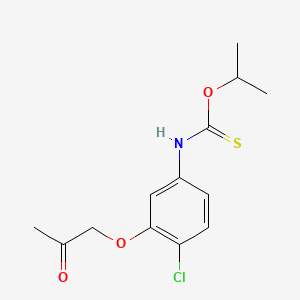
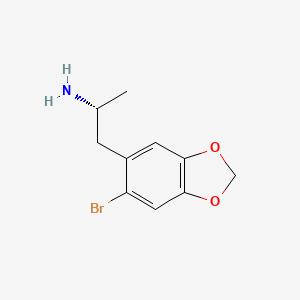
![disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene](/img/structure/B12772666.png)
